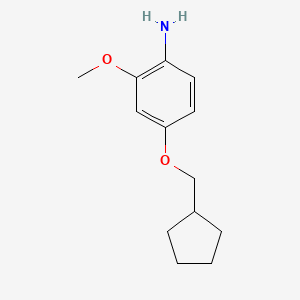

4-(Cyclopentylmethoxy)-2-methoxyaniline

描述

4-(Cyclopentylmethoxy)-2-methoxyaniline is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4-(Cyclopentylmethoxy)-2-methoxyaniline, and what factors influence the choice of method?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (NAS) between 4-chloro-2-methoxyaniline and cyclopentylmethanol under basic conditions (e.g., KOH or NaH). Alternative routes may include Ullmann coupling or Buchwald-Hartwig amination for introducing the cyclopentylmethoxy group. Reaction temperature (80–120°C), solvent polarity (DMSO, DMF), and base strength are critical for optimizing yield. For example, polar aprotic solvents enhance NAS efficiency by stabilizing transition states . The choice of method depends on substrate availability, scalability, and tolerance to functional groups.

Q. What purification techniques are recommended for isolating high-purity this compound, and how does substituent polarity affect the selection?

Methodological Answer: Column chromatography using silica gel with gradients of ethyl acetate/hexane is standard due to the compound’s moderate polarity. Alternatively, recrystallization from ethanol or methanol may be effective. The cyclopentylmethoxy group increases hydrophobicity compared to smaller alkoxy substituents, necessitating adjustments in solvent polarity during chromatography. Purity should be verified via HPLC (C18 column, acetonitrile/water mobile phase) and H NMR (integration of aromatic protons at δ 6.5–7.2 ppm and methoxy groups at δ 3.7–3.9 ppm) .

Q. How is the structure of this compound characterized experimentally?

Methodological Answer:

- Spectroscopy : H and C NMR confirm substituent positions (e.g., cyclopentyl CH protons at δ 1.5–2.0 ppm).

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H] at m/z ~248.2).

- Elemental Analysis : Matches calculated C, H, N, O percentages.

- X-ray Crystallography (if crystalline): Resolves spatial arrangement of the cyclopentylmethoxy group and hydrogen-bonding interactions .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives, and what parameters are critical for accurate predictions?

Methodological Answer: Density functional theory (DFT) calculates electronic properties (HOMO-LUMO gaps, dipole moments) to assess reactivity. Molecular docking (AutoDock Vina) evaluates binding affinity to targets like tyrosine kinases or GPCRs. Key parameters:

- Lipophilicity (logP) : Cyclopentylmethoxy increases membrane permeability.

- Hydrogen-bonding capacity : Methoxy groups influence target interactions.

- Conformational flexibility : The cyclopentyl group’s steric bulk may restrict binding poses. Validate predictions with in vitro assays (e.g., enzyme inhibition, cell viability) .

Q. What strategies resolve contradictions in reported biological activities of structurally similar methoxyaniline derivatives?

Methodological Answer:

- Meta-analysis : Compare IC values across studies, normalizing for assay conditions (pH, cell lines).

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing cyclopentyl with cyclohexyl) to isolate pharmacophoric features.

- Mechanistic Studies : Use knock-out models or isotopic labeling to confirm target engagement. For example, conflicting cytotoxicity reports may arise from off-target effects, resolved via CRISPR-Cas9 gene editing .

Q. How does the cyclopentylmethoxy group influence solubility and reactivity compared to other substituents (e.g., benzyloxy or trifluoromethyl)?

Methodological Answer:

- Solubility : Cyclopentylmethoxy reduces aqueous solubility (logP ~2.8) compared to benzyloxy (logP ~3.2) due to decreased aromaticity.

- Reactivity : The electron-donating methoxy group directs electrophilic substitution to the para position, while the cyclopentyl group sterically hinders nucleophilic attack. Contrast with trifluoromethyl’s electron-withdrawing effects, which polarize the ring for SNAr reactions .

Q. What role does this compound play in material science, particularly in conductive polymers or sensors?

Methodological Answer: As a monomer, it can be polymerized (e.g., oxidative polymerization with APS) to form polyaniline derivatives. The cyclopentylmethoxy group enhances solubility in organic solvents, enabling thin-film deposition for gas sensors. For example, analogous poly(2-methoxyaniline) detects SO via conductivity changes (QCM frequency shifts ~150 Hz/ppm). Optimization involves doping with camphorsulfonic acid to improve sensitivity .

属性

IUPAC Name |

4-(cyclopentylmethoxy)-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-15-13-8-11(6-7-12(13)14)16-9-10-4-2-3-5-10/h6-8,10H,2-5,9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKIWYQGSIHHNMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OCC2CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。